2-Bromo-4-chloro-6-hydroxybenzaldehyde
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Overview
Description
2-Bromo-4-chloro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-hydroxybenzaldehyde typically involves the bromination and chlorination of hydroxybenzaldehyde derivatives. One common method includes the reaction of 3-bromophenol with chloroform in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium chloride. The reaction is carried out at elevated temperatures (65-70°C) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: 2-Bromo-4-chloro-6-hydroxybenzoic acid.
Reduction: 2-Bromo-4-chloro-6-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chloro-6-hydroxybenzaldehyde has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and chlorine atoms enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
4-Bromo-2-hydroxybenzaldehyde: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of halogens, widely used in flavoring and fragrance industries.
Uniqueness: 2-Bromo-4-chloro-6-hydroxybenzaldehyde is unique due to the combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C7H4BrClO2 |
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Molecular Weight |
235.46 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4BrClO2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-3,11H |
InChI Key |
OXPNMOQKLTWFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)Br)Cl |
Origin of Product |
United States |
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